
2-Carboxyphenyl-boronic acid sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Carboxyphenyl-boronic acid sodium salt is an organoboron compound with the molecular formula C7H6BNaO4. It is a derivative of phenylboronic acid, where a carboxyl group is attached to the phenyl ring. This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carboxyphenyl-boronic acid sodium salt typically involves the reaction of phenylboronic acid with carbon dioxide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide, which facilitates the formation of the carboxylate group. The reaction can be represented as follows:
C6H5B(OH)2 + CO2 + NaOH → C7H6BNaO4 + H2O
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors to ensure efficient conversion of phenylboronic acid to the desired product. The reaction conditions are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions
2-Carboxyphenyl-boronic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylboronic acid derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Phenylboronic acid derivatives.
Reduction: Phenylboronic alcohol derivatives.
Substitution: Biaryl compounds in Suzuki-Miyaura coupling.
科学的研究の応用
2-Carboxyphenyl-boronic acid sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: Employed in the development of sensors for detecting carbohydrates and other biomolecules.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of 2-Carboxyphenyl-boronic acid sodium salt involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical reactions and applications. The compound can interact with molecular targets such as enzymes and receptors, influencing their activity and function.
類似化合物との比較
Similar Compounds
- Phenylboronic acid
- 2-Formylphenylboronic acid
- 4-Carboxyphenylboronic acid
Uniqueness
2-Carboxyphenyl-boronic acid sodium salt is unique due to its carboxylate group, which enhances its solubility in water and its ability to participate in a wider range of chemical reactions compared to other boronic acids.
特性
分子式 |
C7H4BNa3O4 |
|---|---|
分子量 |
231.89 g/mol |
IUPAC名 |
trisodium;2-dioxidoboranylbenzoate |
InChI |
InChI=1S/C7H5BO4.3Na/c9-7(10)5-3-1-2-4-6(5)8(11)12;;;/h1-4H,(H,9,10);;;/q-2;3*+1/p-1 |
InChIキー |
BJKDJOFAUOATQU-UHFFFAOYSA-M |
正規SMILES |
B(C1=CC=CC=C1C(=O)[O-])([O-])[O-].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


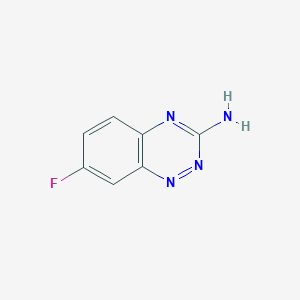
![(1S,2S,4R,8S,9S,11S,12S,13R)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-8-carboxylic acid](/img/structure/B13411377.png)
![4-Methyl-N-[4-methyl-2-(4-methyl-1-piperidinyl)-6-quinolinyl]-gamma-oxo-1-piperazinebutanamide](/img/structure/B13411383.png)
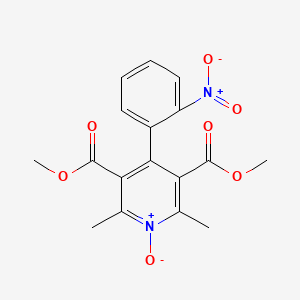

![tert-butyl N-[1-(benzenesulfonyl)ethyl]-N-hydroxycarbamate](/img/structure/B13411393.png)
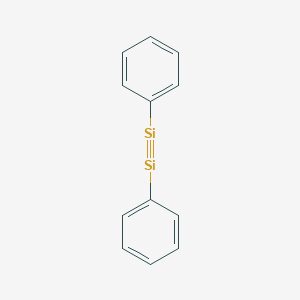
![Benzenesulfonamide, N-methyl-4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13411411.png)


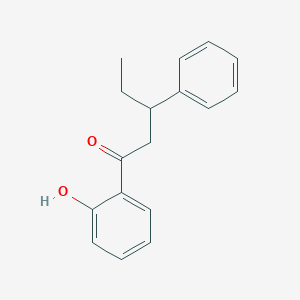
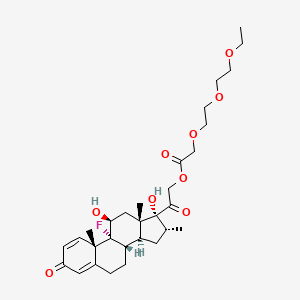
![1-Pentanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13411448.png)
![5-[Butyl(methyl)amino]-2-nitrobenzoic acid](/img/structure/B13411450.png)
